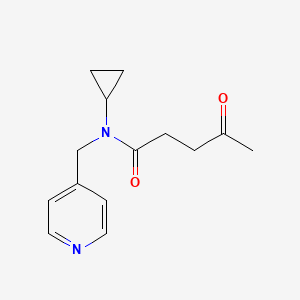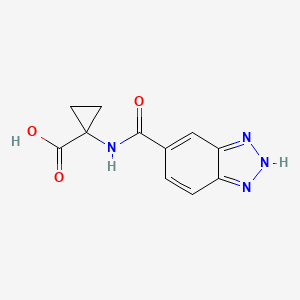![molecular formula C12H10ClNO5 B7580846 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid, also known as CBDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. CBDA is a derivative of cannabidiol (CBD), a non-psychoactive compound found in the Cannabis sativa plant. CBDA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-emetic properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to act on the endocannabinoid system (ECS), a complex signaling system in the body that regulates various physiological processes. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid is thought to interact with the ECS by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and nervous system, while CB2 receptors are primarily found in immune cells. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid may also interact with other receptors and signaling pathways in the body, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-emetic properties, 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to exhibit analgesic (pain-relieving), anxiolytic (anti-anxiety), and antipsychotic properties. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has also been shown to have antioxidant properties, which may help protect against oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its relatively low toxicity. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its potential therapeutic benefits, which make it a promising candidate for drug development. However, one limitation of using 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the safety and efficacy of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid in humans.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid. One area of interest is the development of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the use of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid in combination with other compounds, such as chemotherapy drugs, to enhance their anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid and its potential therapeutic applications.
Synthesemethoden
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid can be synthesized from cannabigerolic acid (CBGA), a precursor molecule found in the Cannabis sativa plant. The synthesis involves the conversion of CBGA to cannabidiolic acid (1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid) through a process known as decarboxylation. The decarboxylation process involves the removal of a carboxyl group from CBGA, resulting in the formation of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid. The reaction is catalyzed by heat and can be carried out in the laboratory using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. In addition, 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to have anti-emetic properties, making it a potential treatment for nausea and vomiting.
Eigenschaften
IUPAC Name |
1-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5/c13-7-3-6(4-8-9(7)19-5-18-8)10(15)14-12(1-2-12)11(16)17/h3-4H,1-2,5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQELKUDIDWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)

![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)

![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)
![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)


![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)

![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)